molecular formula C10H10S2 B8729195 1,4-Dithiin, 2,3-dihydro-5-phenyl- CAS No. 35756-26-4

1,4-Dithiin, 2,3-dihydro-5-phenyl-

Cat. No. B8729195
M. Wt: 194.3 g/mol
InChI Key: PXUJCQJEUZSWIH-UHFFFAOYSA-N
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Patent
US04094988

Procedure details

By following substantially the procedure of Example 4, Step A, phenacyl bromide (95.0 g.) and ethane-1,2-dithiol (40.0 ml.) in benzene (500 ml.) is allowed to stand for 2 days at room temperature (until gas chromatography indicates the absence of starting material). Solid by-product is removed by filtration and the filtrate is washed with aqueous sodium bicarbonate solution and water. The product solution is dried over anhydrous sodium sulfate. Solvent is removed by distillation and the residual oil is distilled at reduced pressure to afford 2-phenyl-5,6-dihydro-1,4-dithiin (47.2 g.; b.p. 140°-150° C./0.25 mm.). The product solidifies on standing and is recrystallized from methanol (m.p. 58.0°-59.0° C.).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O.[CH2:11]([SH:14])[CH2:12][SH:13]>C1C=CC=CC=1>[C:4]1([C:2]2[S:13][CH2:12][CH2:11][S:14][CH:1]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(CS)S
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solid by-product is removed by filtration
WASH
Type
WASH
Details
the filtrate is washed with aqueous sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product solution is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residual oil is distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SCCSC1
Measurements
Type Value Analysis
AMOUNT: MASS 47.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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